molecular formula C6H15NO3S B8451454 3-Hydroxy-2-isopropyl-1-propanesulfonamide

3-Hydroxy-2-isopropyl-1-propanesulfonamide

Cat. No. B8451454
M. Wt: 181.26 g/mol
InChI Key: WMVIUWDCFMNKKW-UHFFFAOYSA-N
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Patent
US05389633

Procedure details

In 50 ml of methanol was dissolved 7.0 g of 3-acetoxy-2-isopropyl-1-propanesulfonamide and while the solution was stirred at room temperature, 6.5 g of 28 w/w % sodium methoxide was added and reacted for 30 minutes. The reaction mixture was then concentrated to dryness. The residue was subjected to silica gel (100 g) column chromatography and elution was carried out with chloroform-methanol (9:1) to provide 4.4 g of the title compound. m.p. 83°-84° C.
[Compound]
Name
28
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-acetoxy-2-isopropyl-1-propanesulfonamide
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH:6]([CH:12]([CH3:14])[CH3:13])[CH2:7][S:8]([NH2:11])(=[O:10])=[O:9])(=O)C.C[O-].[Na+]>CO>[OH:4][CH2:5][CH:6]([CH:12]([CH3:14])[CH3:13])[CH2:7][S:8]([NH2:11])(=[O:9])=[O:10] |f:1.2|

Inputs

Step One
Name
28
Quantity
6.5 g
Type
reactant
Smiles
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
3-acetoxy-2-isopropyl-1-propanesulfonamide
Quantity
7 g
Type
reactant
Smiles
C(C)(=O)OCC(CS(=O)(=O)N)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while the solution was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated to dryness
WASH
Type
WASH
Details
The residue was subjected to silica gel (100 g) column chromatography and elution

Outcomes

Product
Name
Type
product
Smiles
OCC(CS(=O)(=O)N)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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